molecular formula C10H18N2O4 B14758030 (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B14758030
M. Wt: 230.26 g/mol
InChI Key: ONLMMXHPZXLQOG-RQJHMYQMSA-N
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Description

(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,3R) configuration, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Carboxylic Acid: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the starting material.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under mild conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds.

Scientific Research Applications

(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.

    (2R,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Another stereoisomer with distinct properties.

    (2R,3S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Different stereochemistry affecting its reactivity.

Uniqueness

The (2S,3R) configuration of (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid imparts unique reactivity and interaction profiles, making it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-11-7(6)8(13)14/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1

InChI Key

ONLMMXHPZXLQOG-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1C(=O)O

Origin of Product

United States

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